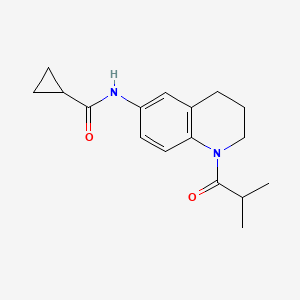

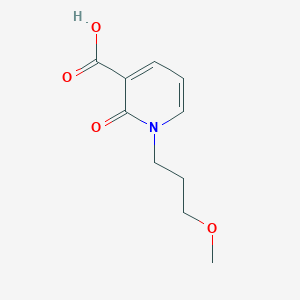

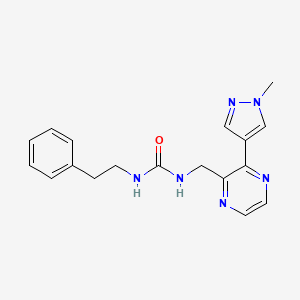

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydroquinoline derivatives are a large group of natural products . They have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3 . This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Synthesis of Isoquinoline Derivatives

Isoquinoline derivatives, closely related to "N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide," have been synthesized through metal-free oxidative functionalization of C(sp3)–H bonds in ketones and alcohols. This method involves C(sp3)–H bond cleavage, alkylation, and intramolecular cyclization, yielding 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives. These products can be further transformed into tetrahydrofuro[2,3-c]isoquinolin-5(2H)-one derivatives, showcasing a versatile approach for constructing complex isoquinoline scaffolds (Zhu, Zhou, & Xia, 2016).

Anticancer Potential

Research has explored 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, displaying cytotoxicity towards prostate cancer cells. The specific compound, exhibiting enhanced anti-HDAC and antiproliferative activity, underscores the potential of tetrahydroquinoline derivatives in cancer therapy (Liu et al., 2015).

Catalytic Processes and Aminocyclization

Copper-catalyzed radical-promoted aminocyclization of acrylamides, including those structurally similar to the compound , facilitates the construction of isoquinoline-1,3-diones. This process utilizes N-fluorobenzenesulfonimide (NFSI) as the amination reagent, highlighting a novel approach for synthesizing heterocyclic scaffolds with potential pharmacological applications (Xia et al., 2016).

Novel Derivatives for Therapeutic Research

The synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines illustrates the ongoing exploration of tetrahydroquinoline derivatives for therapeutic applications. Such compounds are prepared through innovative synthetic routes, indicating their relevance in drug discovery and development efforts (Aghekyan et al., 2009).

Cyclization Cascades and Heterocyclic Scaffolds

The use of N-amidyl radicals in cyclization cascades presents a method for generating highly functionalized heterocyclic scaffolds. This technique exemplifies the chemical diversity achievable with tetrahydroquinoline derivatives, supporting their utility in complex molecule synthesis and potential drug design (Fuentes et al., 2015).

Propriétés

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-11(2)17(21)19-9-3-4-13-10-14(7-8-15(13)19)18-16(20)12-5-6-12/h7-8,10-12H,3-6,9H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQPZUPCZCQCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)

![6-(tert-butyl)-2-{[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]sulfanyl}-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B2896471.png)

![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-naphthamide](/img/structure/B2896488.png)

![6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2896491.png)